molecular formula C12H17NSi B14335442 3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine CAS No. 96735-58-9

3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine

Cat. No.: B14335442
CAS No.: 96735-58-9
M. Wt: 203.35 g/mol
InChI Key: UPNZTQPIGQXGGQ-UHFFFAOYSA-N
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Description

3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an imine functional group, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetylene oxides, while reduction can produce phenylpropenylamines .

Scientific Research Applications

3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine involves its interaction with specific molecular targets. For instance, it has been shown to bind to dihydropteroate synthase, an enzyme involved in bacterial folate synthesis. This binding inhibits the enzyme’s activity, leading to antibacterial effects. The compound’s interaction with proteins and other biomolecules is mediated by its unique structural features, including the phenyl and trimethylsilyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-(trimethylsilyl)prop-2-en-1-imine stands out due to its combination of a phenyl group, a trimethylsilyl group, and an imine functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

96735-58-9

Molecular Formula

C12H17NSi

Molecular Weight

203.35 g/mol

IUPAC Name

3-phenyl-N-trimethylsilylprop-2-en-1-imine

InChI

InChI=1S/C12H17NSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3

InChI Key

UPNZTQPIGQXGGQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=CC=CC1=CC=CC=C1

Origin of Product

United States

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